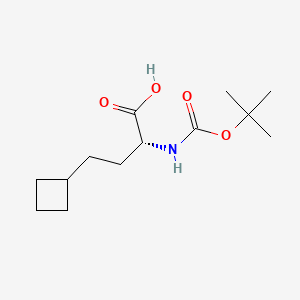
黄素腺嘌呤二核苷酸二钠盐水合物
描述
Flavin adenine dinucleotide disodium salt hydrate (FAD) is an adenine-containing enzymatic redox cofactor . It is used as a redox cofactor (electron carrier) by flavoproteins including succinate dehydrogenase (complex), α-ketoglutarate dehydrogenase, apoptosis-inducing factor 2 (AIF-M2, AMID), folate/FAD-dependent tRNA methyltransferases, and N-hydroxylating flavoprotein monooxygenases .
Molecular Structure Analysis
The molecular structure of FAD was optimized at the DFT/B3LYP/6-31G(d,p) level using Gaussian software . The relative stability between the structures for each FAD form (i.e., [M + H]+ and [M + Na]+, M = C27H33N9O15P2 and [M + H]+ and [M + Na]+, M = C27H31N9O15P2) was calculated using zero-point energy corrections .Chemical Reactions Analysis
FAD is used as a redox cofactor by various flavoproteins . It is involved in several 1-2 electron redox reactions . For example, the β-oxidation of fatty acids occurs in the presence of FAD as a cofactor .Physical And Chemical Properties Analysis
FAD is a yellow to orange-brown powder . It is soluble in water (50 mg/mL, clear) . The empirical formula is C27H31N9Na2O15P2 · xH2O and the molecular weight is 829.51 (anhydrous basis) .科学研究应用
Redox Cofactor in Flavoproteins
FAD is used as a redox cofactor (electron carrier) by flavoproteins . These include succinate dehydrogenase (complex), α-ketoglutarate dehydrogenase, apoptosis-inducing factor 2 (AIF-M2, AMID), folate/FAD-dependent tRNA methyltransferases, and N-hydroxylating flavoprotein monooxygenases .
Component of Pyruvate Dehydrogenase Complex
FAD is a component of the pyruvate dehydrogenase complex . This complex plays a crucial role in the metabolic pathway that converts carbohydrates, fats, and proteins into carbon dioxide and water to generate ATP, the main energy currency of cells.
Reactive Oxygen Species (ROS) Removal
FAD is used to remove reactive oxygen species (ROS) from mammalian cells . ROS are chemically reactive molecules containing oxygen, which can cause significant damage to cell structures if not properly managed.
4. Study of Energy-Dependent Intramitochondrial Redox Potential The fluorescence mechanism of FAD is used to study energy-dependent intramitochondrial redox potential . This helps researchers understand the energy dynamics within mitochondria, the powerhouses of cells.
Autofluorescence Study of Eosinophils
FAD is used as a predominant fluorophore to study unstained eosinophils, which exhibit autofluorescence compared to other leucocytes . This allows for the identification and study of eosinophils, a type of white blood cell, without the need for staining.
Plant Tissue Extraction
FAD has been used as a component in the extraction buffer for plant tissue extraction . This aids in the isolation of various components from plant tissues for further analysis.
7. Study of Infarct Areas in Mice FAD has also been used to study its effects on infarct areas of middle cerebral artery occlusion (MCAO) induced mice . This research could provide insights into the treatment of conditions like stroke.
Structural Studies in Gas Phase
FAD’s conformational changes have been studied in the gas phase . This research can provide insights into the structural motifs of FAD from solution to gas phase, which is important for understanding its biological function.
作用机制
Target of Action
Flavin adenine dinucleotide disodium salt hydrate (FAD-Na2) is an adenine-containing enzymatic redox cofactor . It is used as a redox cofactor (electron carrier) by flavoproteins including succinate dehydrogenase (complex) , α-ketoglutarate dehydrogenase , apoptosis-inducing factor 2 (AIF-M2, AMID) , folate/FAD-dependent tRNA methyltransferases , and N-hydroxylating flavoprotein monooxygenases .
Mode of Action
FAD-Na2 is a critical electron transporter in living systems . It catalyzes several 1-2 electron redox reactions . For example, β-oxidation of fatty acids occurs in the presence of FAD as a cofactor .
Biochemical Pathways
FAD-Na2 is involved in various biochemical pathways. It is a component of the pyruvate dehydrogenase complex . It also plays a role in the β-oxidation of fatty acids .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of FAD-Na2 action is the facilitation of various redox reactions in the body. For instance, it is used to remove reactive oxygen species (ROS) from mammalian cells . The fluorescence mechanism of FAD is used to study energy-dependent intramitochondrial redox potential .
Action Environment
The action environment of FAD-Na2 can be influenced by various factors. For instance, its solubility in water could potentially affect its action, efficacy, and stability.
安全和危害
属性
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N9O15P2.2Na.H2O/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;;1H2/q;2*+1;/p-2/t14-,15+,16+,19-,20+,21+,26+;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTPHHZYFMAGLX-UJXBNFGUSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N9Na2O16P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84366-81-4 | |
| Record name | Riboflavin 5'-(trihydrogen diphosphate), 5'→5'-ester with adenosine, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)


![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)







![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)
![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)